molecular formula C7H9NO3 B2481537 3-Isoxazoleacetic acid, 5-methyl-, methyl ester CAS No. 934172-40-4

3-Isoxazoleacetic acid, 5-methyl-, methyl ester

Cat. No.: B2481537
CAS No.: 934172-40-4
M. Wt: 155.153
InChI Key: BFEXHCWYSBOWEK-UHFFFAOYSA-N
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Description

3-Isoxazoleacetic acid, 5-methyl-, methyl ester, also known as IMMA, is a chemical compound that belongs to the isoxazole family. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. IMMA has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Application : Synthesis of 4,5-dihydro-5-oxo-3-isoxazoleacetic acid and related compounds for potential anti-inflammatory agents. This includes the creation of methyl 2,5-dihydro-2-methyl-5-oxo-3-isoxazoleacetate and methyl 5-methoxy-3-isoxazoleacetate (Abignente, Caprariis, & Liguori, 1983).

Synthesis of Antitumor Agents

  • Application : Synthesis of α-Amino-3-chloro-4,5-dihydro-5-methyl-5-isoxazoleacetic acid, an analogue of the antitumor agent acivicin, demonstrating potential in cancer treatment (Griesbeck, Hirt, Peters, Peters, & Schnering, 1995).

Chemical Analysis of Biological Samples

  • Application : Isolation of glutamic acid 5-methyl ester from Escherichia coli protein, contributing to understanding chemotaxis in bacteria (Kleene, Toews, & Adler, 1977).

Enzyme Inhibition Research

  • Application : Esters of 3-pyridylacetic acid, including analogues of 3-Isoxazoleacetic acid, methyl ester, were studied for their inhibitory activity towards human enzymes, aiding in hormone-dependent cancer treatment research (Rowlands et al., 1995).

Research on Toxic Metabolites

  • Application : Synthesis and study of isoxazole and isothiazole derivatives of comenic acid, including 3-Isoxazoleacetic acid, methyl ester, for understanding the metabolic pathways and potential toxicity in GABA agonists (Kletskov et al., 2018).

Inhibitory Activity Against MIF Tautomerase

  • Application : Modifications of the ISO-1 scaffold, based on 3-Isoxazoleacetic acid, methyl ester, have shown increased potency in inhibiting MIF tautomerase activity, relevant for inflammatory disease research (Cheng & Al-Abed, 2006).

Safety and Hazards

It may cause skin and eye irritation and respiratory irritation .

Properties

IUPAC Name

methyl 2-(5-methyl-1,2-oxazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-3-6(8-11-5)4-7(9)10-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEXHCWYSBOWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934172-40-4
Record name methyl 2-(5-methyl-1,2-oxazol-3-yl)acetate
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